molecular formula C8H9NO B8815419 3-(3-PYRIDYL)-2-PROPEN-1-OL

3-(3-PYRIDYL)-2-PROPEN-1-OL

Cat. No.: B8815419
M. Wt: 135.16 g/mol
InChI Key: RSFCHWDTMRVOJD-UHFFFAOYSA-N
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Description

3-(3-PYRIDYL)-2-PROPEN-1-OL, also known as (2E)-3-(3-pyridinyl)-2-propen-1-ol, is an organic compound with the molecular formula C8H9NO. It is a colorless to yellow liquid that is used in various chemical and biological applications. The compound is characterized by the presence of a pyridine ring attached to a propenol group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-PYRIDYL)-2-PROPEN-1-OL can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-PYRIDYL)-2-PROPEN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-PYRIDYL)-2-PROPEN-1-OL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(3-PYRIDYL)-2-PROPEN-1-OL can be compared with other similar compounds, such as:

List of Similar Compounds

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

3-pyridin-3-ylprop-2-en-1-ol

InChI

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2

InChI Key

RSFCHWDTMRVOJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 3-(3-pyridyl)acrylate was reduced using lithium aluminum hydride to give 3-(3-pyridyl)-2-propen-1-ol. In 30 ml of acetone 710 mg of 3-(3-pyridyl)-2-propen-1-ol and 980 mg of methyl p-toluenesulfonate were heated under reflux for 22 hours. The reaction mixture was subjected by decantation to remove the solvent and then washed with acetone and ether. The residue was dried under reduced pressure to give 1.3 g of the desired compound as an orange-colored oil.
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Synthesis routes and methods II

Procedure details

Triethylamine (1.4 ml) and ethyl chloroformate (0.94 ml) were added in succession to a stirred suspension of 3-(3-pyridyl)propenoic acid [1.49 g; prepared from pyridine-3-carbaldehyde and malonic acid using the general method described in Organic Synthesis, Coll, Vol. 4, 1963, 730] in tetrahydrofuran (40 ml) which had been cooled to -15° C. The mixture was stirred at this temperature for 30 minutes and then filtered. The filtrate was added over 15 minutes to a stirred solution of sodium borohydride (0.94 g) in water (8 ml) which had been cooled in an ice-bath. The mixture was stirred at ambient temperature for 3 hours then partitioned between diethyl ether and a dilute aqueous sodium hydroxide solution. The aqueous layer was extracted with diethyl ether and ethyl acetate. The combined organic extracts were washed with a saturated aqueous sodium chloride solution, dried (Na2SO4) and evaporated. The residue was purified by column chromatography eluting with toluene/ethyl acetate (1/1 v/v) to give 3-(3-pyridyl)prop-2-en-1-ol as an oil (0.84 g).
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